molecular formula C18H30N6O2 B14102230 8-[(2E)-2-(butan-2-ylidene)hydrazinyl]-6-hydroxy-3-methyl-7-octyl-3,7-dihydro-2H-purin-2-one

8-[(2E)-2-(butan-2-ylidene)hydrazinyl]-6-hydroxy-3-methyl-7-octyl-3,7-dihydro-2H-purin-2-one

Cat. No.: B14102230
M. Wt: 362.5 g/mol
InChI Key: IJDJUCSBIJGTGT-FYJGNVAPSA-N
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Description

8-[(2E)-2-(butan-2-ylidene)hydrazinyl]-6-hydroxy-3-methyl-7-octyl-3,7-dihydro-2H-purin-2-one is a complex organic compound with a unique structure that includes a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2E)-2-(butan-2-ylidene)hydrazinyl]-6-hydroxy-3-methyl-7-octyl-3,7-dihydro-2H-purin-2-one typically involves multiple steps. The initial step often includes the preparation of the purine core, followed by the introduction of the butan-2-ylidene hydrazinyl group. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-[(2E)-2-(butan-2-ylidene)hydrazinyl]-6-hydroxy-3-methyl-7-octyl-3,7-dihydro-2H-purin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can alter the functional groups attached to the purine core.

    Reduction: This can be used to modify the hydrazinyl group.

    Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents and controlled temperatures to ensure the reactions proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

8-[(2E)-2-(butan-2-ylidene)hydrazinyl]-6-hydroxy-3-methyl-7-octyl-3,7-dihydro-2H-purin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and cellular processes.

    Industry: It may be used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 8-[(2E)-2-(butan-2-ylidene)hydrazinyl]-6-hydroxy-3-methyl-7-octyl-3,7-dihydro-2H-purin-2-one involves its interaction with specific molecular targets. The hydrazinyl group can form bonds with various biological molecules, influencing pathways such as enzyme activity and signal transduction. The purine core may also play a role in its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-[(2E)-2-(butan-2-ylidene)hydrazinyl]-6-chloropyridazine
  • 8-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-6-hydroxy-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one

Uniqueness

What sets 8-[(2E)-2-(butan-2-ylidene)hydrazinyl]-6-hydroxy-3-methyl-7-octyl-3,7-dihydro-2H-purin-2-one apart is its specific combination of functional groups and the purine core. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C18H30N6O2

Molecular Weight

362.5 g/mol

IUPAC Name

8-[(2E)-2-butan-2-ylidenehydrazinyl]-3-methyl-7-octylpurine-2,6-dione

InChI

InChI=1S/C18H30N6O2/c1-5-7-8-9-10-11-12-24-14-15(23(4)18(26)20-16(14)25)19-17(24)22-21-13(3)6-2/h5-12H2,1-4H3,(H,19,22)(H,20,25,26)/b21-13+

InChI Key

IJDJUCSBIJGTGT-FYJGNVAPSA-N

Isomeric SMILES

CCCCCCCCN1C2=C(N=C1N/N=C(\C)/CC)N(C(=O)NC2=O)C

Canonical SMILES

CCCCCCCCN1C2=C(N=C1NN=C(C)CC)N(C(=O)NC2=O)C

Origin of Product

United States

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